
N-(Octan-4-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
thietan-3-amine hydrochloride , is a chemical compound with the following properties:
Chemical Formula: C₈H₁₈ClNS
Molecular Weight: 125.62 g/mol
CAS Number: 128861-78-9
Preparation Methods
Synthetic Routes:: The synthesis of N-(Octan-4-yl)thietan-3-amine involves the following steps:
Thietane Ring Formation: The thietane ring (a five-membered sulfur-containing heterocycle) is formed through cyclization of an appropriate precursor.
Alkylation: Octan-4-yl (an octyl group) is introduced onto the thietane ring using an alkylating agent.
Amination: The amino group (-NH₂) is introduced by reacting the alkylated thietane with ammonia or an amine source.
Industrial Production Methods:: Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis can be scaled up with appropriate modifications.
Chemical Reactions Analysis
N-(Octan-4-yl)thietan-3-amine can undergo various reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the thietane ring can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl group or the amino group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating potential therapeutic effects.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
N-(Octan-4-yl)thietan-3-amine is unique due to its thietane ring and octyl substituent. Similar compounds include other thietane derivatives or alkylated amines.
Feel free to explore further or ask any follow-up questions!
Properties
Molecular Formula |
C11H23NS |
|---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
N-octan-4-ylthietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-3-5-7-10(6-4-2)12-11-8-13-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
LCHBSRUEXAIMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)

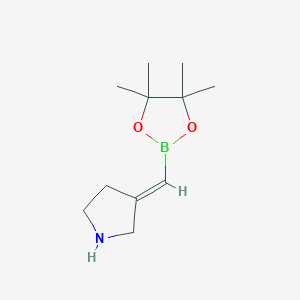
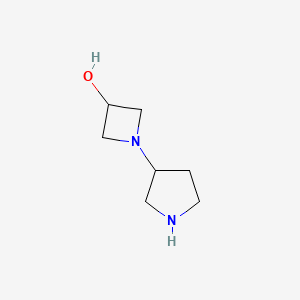
![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)

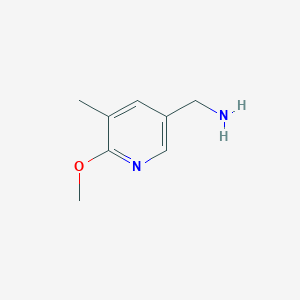

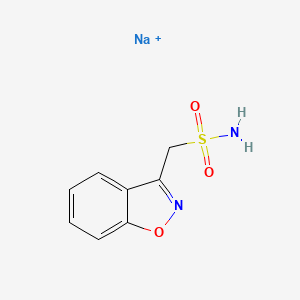
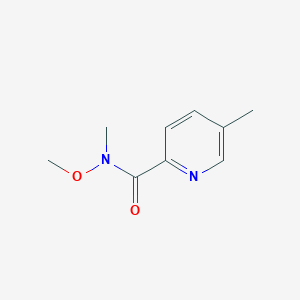

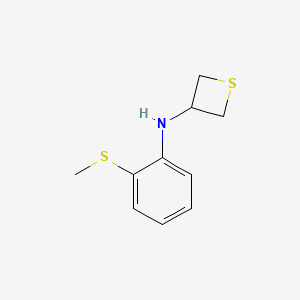
![1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B13000742.png)
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)
